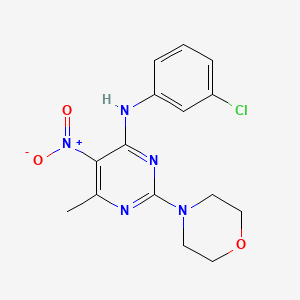
8-(2,4-Diamino-phenylazo)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2,4-Diamino-phenylazo)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of an azo group (-N=N-) linked to a purine ring system, which is further substituted with amino groups and methyl groups. The compound’s structure allows it to participate in various chemical reactions and makes it a valuable subject of study in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,4-Diamino-phenylazo)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves the diazotization of 2,4-diaminobenzene followed by coupling with 1,3-dimethyl-3,7-dihydro-purine-2,6-dione. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale diazotization and coupling processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield corresponding amines, which can further participate in other chemical transformations.
Substitution: The amino groups present in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are commonly employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amines.
科学研究应用
8-(2,4-Diamino-phenylazo)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in analytical chemistry.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a model compound in drug design and development.
Industry: The compound’s unique properties make it valuable in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 8-(2,4-Diamino-phenylazo)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione exerts its effects involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, while the amino groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Similar Compounds:
4-Aminoazobenzene: Known for its use in dye chemistry, it shares the azo group but lacks the purine ring system.
Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: This compound is used in industrial applications and has a more complex structure with additional azo groups and sulfonate functionalities.
Uniqueness: this compound is unique due to its combination of the purine ring system with the azo and amino functionalities. This structural arrangement allows it to participate in a broader range of chemical reactions and makes it a versatile compound in various research and industrial applications.
属性
分子式 |
C13H14N8O2 |
|---|---|
分子量 |
314.30 g/mol |
IUPAC 名称 |
8-[(2,4-diaminophenyl)diazenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H14N8O2/c1-20-10-9(11(22)21(2)13(20)23)16-12(17-10)19-18-8-4-3-6(14)5-7(8)15/h3-5H,14-15H2,1-2H3,(H,16,17) |
InChI 键 |
PFWQLSQPWDMOHC-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N=NC3=C(C=C(C=C3)N)N |
溶解度 |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B11636583.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636588.png)
![{(2E)-2-[(2E)-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11636603.png)
![(4E)-5-(4-tert-butylphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11636615.png)

![6,6-Dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline](/img/structure/B11636628.png)
![(7Z)-7-(3,4-dimethoxybenzylidene)-3-(3-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11636634.png)
![2-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11636642.png)
![(4Z)-4-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11636651.png)
![(6Z)-5-imino-6-[(5-methylfuran-2-yl)methylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636652.png)
![2-methoxy-5-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11636659.png)
![2-[[3-Ethyl-4-oxospiro[benzo[h]quinazoline-5(3H),1a(2)-cyclopentane]-2(6H)-yl]thio]acetonitrile](/img/structure/B11636662.png)
![(3Z)-3-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]-1-benzyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11636669.png)

